

# An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Cat. No.: B122132

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **3-Methylbenzo[b]thiophene-2-carboxaldehyde** (CAS No. 22053-74-3). This heterocyclic aldehyde is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecular architectures. For instance, it serves as a precursor for developing compounds with potential therapeutic applications, such as selective cannabinoid type 2 (CB2) receptor ligands<sup>[1][2]</sup>.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Methylbenzo[b]thiophene-2-carboxaldehyde** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Citation(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> OS	[3][4]
Molecular Weight	176.23 g/mol	[5]
Appearance	White to light yellow crystalline powder or solid	[3][4]
Melting Point	88-90 °C	[3][4]
Boiling Point	318.9 ± 22.0 °C (Predicted at 760 mmHg)	
Density	1.250 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	No experimental data available. Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.	[3][4][6]
pKa	No experimental data available.	
CAS Number	22053-74-3	[3][4]
Synonyms	3-Methylthianaphthene-2-carboxaldehyde, 2-Formyl-3-methylbenzo[b]thiophene	

## Spectral Data Summary

Detailed experimental spectral data for **3-Methylbenzo[b]thiophene-2-carboxaldehyde** is not extensively reported in publicly available literature. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. These values serve as a guide for characterization.

Technique	Expected Key Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	- Aldehyde Proton ( $-\text{CHO}$ ): Singlet, $\sim 9.8$ - $10.2$ ppm.- Aromatic Protons (Benzo ring): Multiplets, $\sim 7.3$ - $8.0$ ppm.- Methyl Protons ( $-\text{CH}_3$ ): Singlet, $\sim 2.5$ - $2.8$ ppm.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	- Carbonyl Carbon ( $\text{C}=\text{O}$ ): $\sim 185$ - $195$ ppm.- Aromatic & Heterocyclic Carbons: $\sim 120$ - $150$ ppm.- Methyl Carbon ( $-\text{CH}_3$ ): $\sim 15$ - $25$ ppm.
Infrared (IR)	- $\text{C}=\text{O}$ Stretch (Aldehyde): Strong absorption band at $\sim 1670$ - $1690\text{ cm}^{-1}$ .- $\text{C}-\text{H}$ Stretch (Aromatic): $\sim 3000$ - $3100\text{ cm}^{-1}$ .- $\text{C}-\text{H}$ Stretch (Alkyl): $\sim 2850$ - $2960\text{ cm}^{-1}$ .- $\text{C}=\text{C}$ Stretch (Aromatic): $\sim 1450$ - $1600\text{ cm}^{-1}$ .
Mass Spectrometry (MS)	- Molecular Ion ( $\text{M}^+$ ): $m/z \approx 176$ .- Key Fragments: Loss of $-\text{CHO}$ ( $m/z \approx 147$ ), and other fragments corresponding to the stable benzothiophene ring system.

## Experimental Protocols

### Synthesis: Vilsmeier-Haack Formylation

A common and effective method for the synthesis of **3-Methylbenzo[b]thiophene-2-carboxaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzo[b]thiophene.

Reaction Scheme: 3-Methylbenzo[b]thiophene reacts with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the electron-rich 2-position of the thiophene ring.

Detailed Protocol:

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3 equivalents) to  $0$ - $5\text{ }^\circ\text{C}$  in an ice bath. Add phosphorus oxychloride ( $\text{POCl}_3$ , 1.2 equivalents) dropwise with

stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at this temperature to form the Vilsmeier reagent.

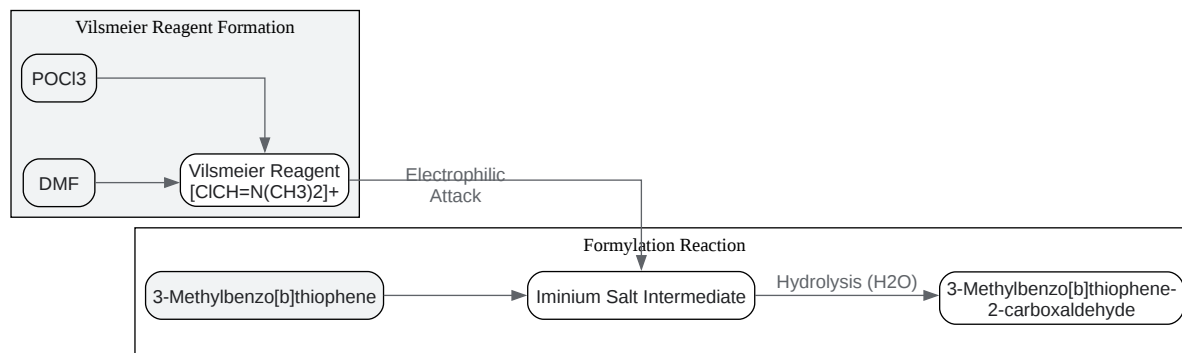
- **Reaction:** Dissolve 3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete.
- **Extraction & Purification:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **3-Methylbenzo[b]thiophene-2-carboxaldehyde**.

## Characterization Protocols

- **Nuclear Magnetic Resonance (NMR):**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- **Infrared Spectroscopy (IR):** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.
- **Mass Spectrometry (MS):** Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

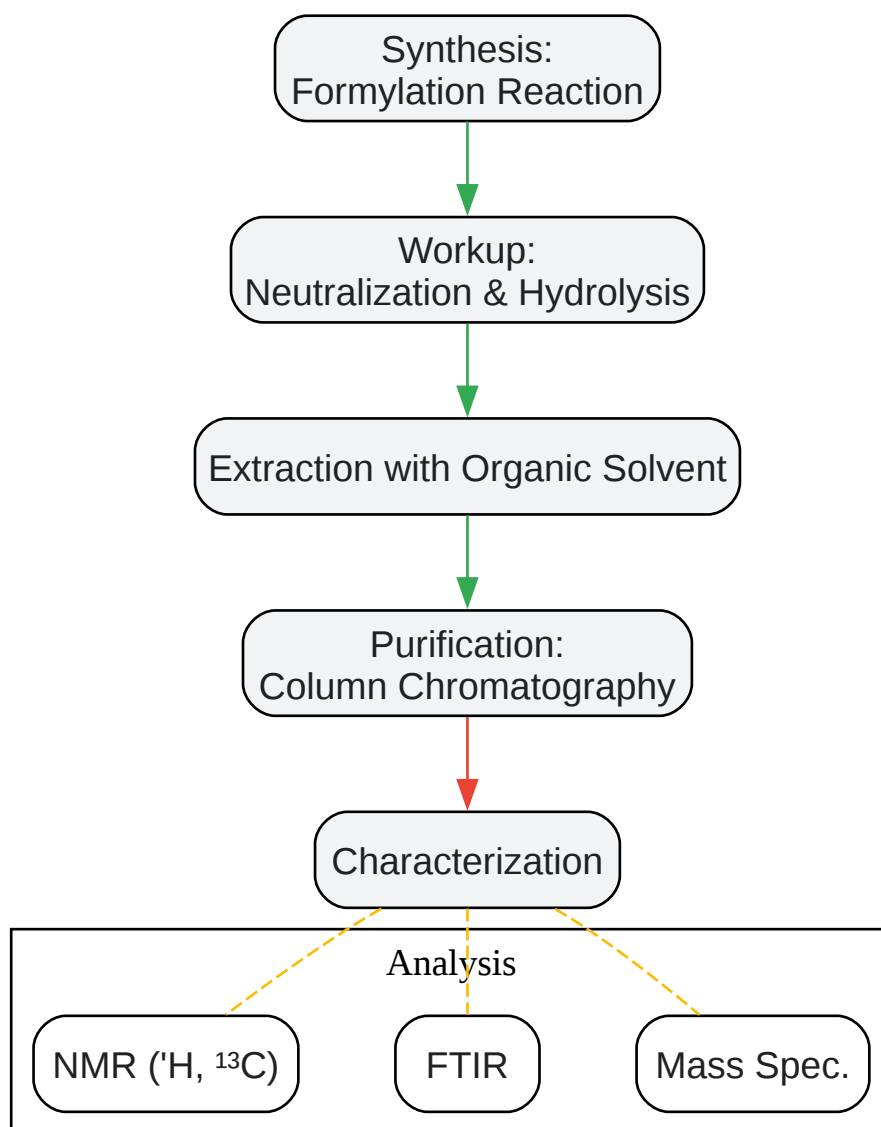
## Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation and analysis of the title compound.



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Caption: Vilsmeier-Haack synthesis of the target compound.



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Caption: General workflow for synthesis and characterization.

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